molecular formula C21H32O3 B13387923 17-Hydroxyandrost-5-en-3-yl acetate

17-Hydroxyandrost-5-en-3-yl acetate

Cat. No.: B13387923
M. Wt: 332.5 g/mol
InChI Key: OQHMNEGOKQMOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of androstenediol and is characterized by its acetate ester at the 3-position and a hydroxyl group at the 17-position . This compound is known for its various properties and applications in scientific research and industry.

Preparation Methods

The synthesis of 17-Hydroxyandrost-5-en-3-yl acetate typically involves the acylation of androstenediol. One common method is the Jessen side reaction, where androstenediol is reacted with acetic anhydride under acidic conditions to form the acetate ester . This reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acylation process.

Chemical Reactions Analysis

17-Hydroxyandrost-5-en-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-Hydroxyandrost-5-en-3-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Hydroxyandrost-5-en-3-yl acetate involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of male characteristics and reproductive functions .

Comparison with Similar Compounds

17-Hydroxyandrost-5-en-3-yl acetate can be compared with other similar compounds, such as:

    Androstenediol: The parent compound without the acetate ester.

    Testosterone: A well-known androgen with a similar structure but different functional groups.

    Dehydroepiandrosterone (DHEA): Another androgenic compound with distinct biological effects.

The uniqueness of this compound lies in its specific functional groups, which confer unique properties and applications compared to these similar compounds .

Properties

IUPAC Name

(17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-19,23H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMNEGOKQMOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.